molecular formula C23H17N5O4 B4987101 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]

1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]

Cat. No. B4987101
M. Wt: 427.4 g/mol
InChI Key: QZWOSNYUOCSXSQ-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is not yet fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways involved in cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] exhibits significant biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative damage. The compound has also shown promising results in inhibiting the growth of cancer cells and reducing inflammation.

Advantages and Limitations for Lab Experiments

The compound 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has several advantages for laboratory experiments. It is relatively easy to synthesize and has shown good stability under different conditions. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to use in aqueous-based experiments.

Future Directions

There are several potential future directions for research on 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone]. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify its potential side effects.
In conclusion, 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] is a promising compound that has shown potential applications in various fields of science. Its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been discussed. The compound's potential future directions for research have also been highlighted, which can pave the way for the development of new therapeutic agents and other applications.

Synthesis Methods

The synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been reported in the literature using different approaches. One of the commonly used methods involves the condensation of 4-nitrophenylhydrazine with 3-acetylbenzaldehyde followed by cyclization with ethyl acetoacetate. The resulting compound is then treated with hydrazine hydrate to obtain the final product.

Scientific Research Applications

The compound 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4,5-dione 4-[(3-acetylphenyl)hydrazone] has been extensively studied for its potential applications in various fields of science. It has been reported to possess antioxidant, anticancer, and antimicrobial properties. The compound has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-[(3-acetylphenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4/c1-15(29)17-8-5-9-18(14-17)24-25-22-21(16-6-3-2-4-7-16)26-27(23(22)30)19-10-12-20(13-11-19)28(31)32/h2-14,26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWOSNYUOCSXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-[2-(3-acetylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

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